6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of 1,3,5-triazines consists of a six-membered ring containing three nitrogen atoms at alternating positions, which imparts unique chemical properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with ethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazine derivatives, including this compound, often involves large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve product quality .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the triazine ring act as nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with other amines or aldehydes to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include primary and secondary amines, aldehydes, and oxidizing or reducing agents. The reactions are typically carried out under reflux conditions in solvents such as ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with different amines can yield various substituted triazine derivatives, while oxidation reactions can produce triazine oxides .
Scientific Research Applications
6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the triazine ring can form hydrogen bonds and coordinate with metal ions, which can affect various biological processes. The compound’s antimicrobial and antitumor activities are believed to result from its ability to interfere with DNA synthesis and repair, as well as its interaction with enzymes involved in cell division .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: This compound is similar in structure but has a methyl group instead of an ethyl group.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have various substituents on the triazine ring and are used in the production of herbicides, dyes, and polymer stabilizers.
Hexamethylmelamine: This compound is used clinically for its antitumor properties and is structurally related to 1,3,5-triazines.
Uniqueness
6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and dimethyl groups contribute to its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C7H15N5 |
---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
4-ethyl-6-N,6-N-dimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine |
InChI |
InChI=1S/C7H15N5/c1-4-5-9-6(8)11-7(10-5)12(2)3/h5H,4H2,1-3H3,(H3,8,9,10,11) |
InChI Key |
WCDFJUHZSMYSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N=C(NC(=N1)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.